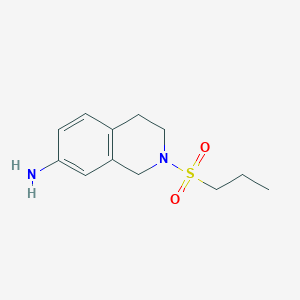
2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
Descripción general
Descripción
Synthesis Analysis
This involves a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Potential as Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor
Research indicates that certain derivatives of 1,2,3,4-tetrahydroisoquinoline, similar to 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine, are potent inhibitors of PNMT. These derivatives have been found to possess high PNMT inhibitory potency and selectivity. The compounds are also predicted to penetrate the blood-brain barrier, making them relevant for neurological studies (Grunewald, Romero, & Criscione, 2005).
Synthesis Methods and Chemical Transformations
Studies have developed new methods for synthesizing 3-arylsulfonylquinoline derivatives, which are structurally related to this compound. These methods, such as the tert-butyl hydroperoxide mediated cycloaddition, provide efficient routes for forming complex chemical structures, which are significant in pharmaceutical drug development (Zhang et al., 2016).
Application in Anticancer Research
Derivatives of 1,2,3,4-tetrahydroisoquinoline, including compounds structurally related to this compound, have been studied as potential anticancer agents. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating their potential use in cancer research and treatment (Redda, Gangapuram, & Ardley, 2010).
Role in Organic Synthesis
The chemical structure of this compound is closely related to that of 1,2,3,4-tetrahydroisoquinoline, which is utilized in various organic synthesis reactions. These include redox-neutral annulations and dual C-H bond functionalization, highlighting the compound's significance in the development of new synthetic methodologies (Zhu & Seidel, 2017).
Development of Specific Bradycardic Agents
Research on 1,2,3,4-tetrahydroisoquinoline derivatives, similar to the structure of this compound, has led to the synthesis of compounds with potential as specific bradycardic agents. These compounds have shown significant activity in reducing heart rate without adversely affecting blood pressure (Kakefuda et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-7-17(15,16)14-6-5-10-3-4-12(13)8-11(10)9-14/h3-4,8H,2,5-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIRDKCYVZWFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



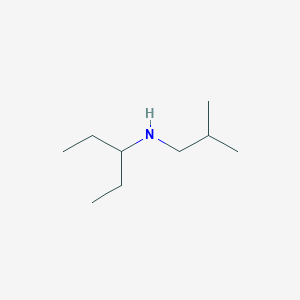
amine](/img/structure/B1414733.png)
amine](/img/structure/B1414734.png)
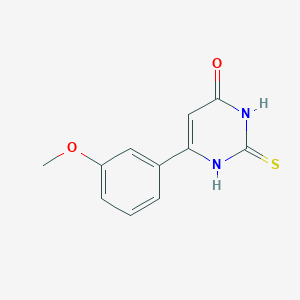
![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)

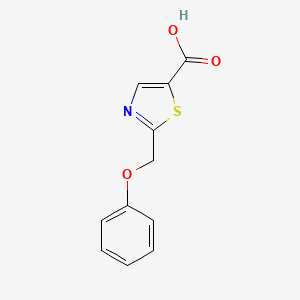
![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)
![3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine](/img/structure/B1414745.png)

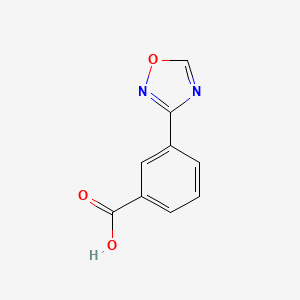
![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)
![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)
![4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1414752.png)